

# Comparative Effectiveness of Renitek (Enalapril) in Diverse Ethnic Populations: A Comprehensive Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Renitek**

Cat. No.: **B1234160**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy and pharmacological response to **Renitek** (enalapril), an angiotensin-converting enzyme (ACE) inhibitor, across different ethnic populations. The information presented is synthesized from a range of clinical trials and meta-analyses to support research and drug development efforts.

## Executive Summary

The effectiveness of enalapril in managing hypertension can vary significantly among different ethnic groups. These variations are influenced by a combination of genetic and physiological factors, most notably differences in the renin-angiotensin-aldosterone system (RAAS). Generally, White populations exhibit a robust blood pressure-lowering response to enalapril monotherapy. In contrast, Black populations often show an attenuated response, which can be overcome with combination therapy. Data for Hispanic and Asian populations, while more limited, also suggest potential differences in treatment response compared to White populations.

## Data Presentation: Efficacy and Safety of Enalapril Across Ethnicities

The following tables summarize key quantitative data from comparative studies.

Table 1: Blood Pressure Response to Enalapril Monotherapy

| Ethnic Group               | Study Population         | Dosage      | Key Findings                                                                                                                                           | Reference |
|----------------------------|--------------------------|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Black                      | Adults with hypertension | 5-40 mg/day | Achieved normotension in 60% of patients; required higher mean dose (22 +/- 2 mg) compared to White patients.[1]                                       | [1]       |
| Children with hypertension | High dose                |             | Did not show a significant aggregate response in blood pressure reduction across trials.[2]                                                            | [2]       |
| Adults with hypertension   | Not specified            |             | Associated with a lesser reduction in systolic (mean: 4.6 mmHg less) and diastolic (mean: 2.8 mmHg less) blood pressure compared to White patients.[3] | [3]       |
| White                      | Adults with hypertension | 5-40 mg/day | Achieved normotension in 66% of patients; responded to lower mean dose (13 +/- 1 mg).[1]                                                               | [1]       |

|                            |                          |                                                                                                |                                                                                                                                                                                    |
|----------------------------|--------------------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Children with hypertension | High dose                | Demonstrated a significant systolic and diastolic blood pressure response. <a href="#">[2]</a> |                                                                                                                                                                                    |
| Hispanic                   | Adults with hypertension | Not specified                                                                                  | As monotherapy, did not show a significant blood pressure reduction compared to placebo in a study of Caribbean Hispanics with largely low-renin hypertension. <a href="#">[4]</a> |
| Adults with hypertension   | Not specified            | Antihypertensive action of enalapril was enhanced by salt deprivation. <a href="#">[4]</a>     |                                                                                                                                                                                    |
| Asian (Chinese)            | Adults with hypertension | Not specified                                                                                  | Showed good blood pressure lowering efficacy. <a href="#">[5]</a>                                                                                                                  |

Table 2: Cardiovascular Outcomes and Adverse Effects

| Ethnic Group    | Key Findings                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                   | Reference                                                   |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Black           | <ul style="list-style-type: none"><li>- In heart failure, enalapril was associated with a nonsignificant 14% adjusted risk reduction in hospitalization, compared to a significant 49% reduction in White patients.<a href="#">[6]</a></li><li>- ACE inhibitor-based therapy was associated with poorer cardiovascular outcomes in hypertensive Black patients but not in White patients.<a href="#">[7]</a></li><li>- Higher risk of angioedema compared to other ethnic groups.<a href="#">[8]</a></li></ul> | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| White           | <ul style="list-style-type: none"><li>- In heart failure, enalapril was associated with a significant 49% adjusted risk reduction in hospitalization.<a href="#">[6]</a></li></ul>                                                                                                                                                                                                                                                                                                                             | <a href="#">[6]</a>                                         |
| Asian (Chinese) | <ul style="list-style-type: none"><li>- Experience more cough from ACE inhibitors (including enalapril) than Caucasians.<a href="#">[5]</a></li></ul>                                                                                                                                                                                                                                                                                                                                                          | <a href="#">[5]</a>                                         |
| Hispanic        | <ul style="list-style-type: none"><li>- In the ALLHAT study, with access to care, blood pressure control in Hispanics was comparable to or better than in non-Hispanic Whites.<a href="#">[9]</a><a href="#">[10]</a></li></ul>                                                                                                                                                                                                                                                                                | <a href="#">[9]</a> <a href="#">[10]</a>                    |

## Experimental Protocols

The findings presented in this guide are based on a variety of study designs, primarily randomized controlled trials (RCTs) and meta-analyses. Below are generalized methodologies representative of the cited research.

## 1. Randomized Controlled Trial (RCT) for Antihypertensive Efficacy

- Objective: To compare the efficacy and safety of enalapril with a placebo or another antihypertensive agent in a specific ethnic population.
- Study Design: A multi-center, double-blind, randomized, parallel-group study.
- Participant Selection:
  - Inclusion Criteria: Adults aged 18-75 with a diagnosis of mild-to-moderate essential hypertension (e.g., diastolic blood pressure 95-114 mmHg). Participants from a specific self-identified ethnic group.
  - Exclusion Criteria: Secondary hypertension, history of angioedema, significant renal or hepatic impairment, pregnancy.
- Procedure:
  - Washout Period: A 2-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.
  - Randomization: Eligible participants are randomly assigned to receive either enalapril (e.g., 10 mg once daily) or the comparator (placebo or active control).
  - Titration: The dose of the study drug may be titrated upwards (e.g., to 20 mg, then 40 mg) at specified intervals (e.g., every 4 weeks) if the target blood pressure is not achieved.
  - Follow-up: Participants are followed for a predetermined period (e.g., 8-12 weeks), with blood pressure measurements taken at regular intervals.
- Primary Endpoint: Change from baseline in sitting diastolic and systolic blood pressure.
- Secondary Endpoints: Percentage of patients achieving target blood pressure, incidence of adverse events.
- Statistical Analysis: Analysis of covariance (ANCOVA) or t-tests are used to compare the mean change in blood pressure between treatment groups.

## 2. Meta-Analysis of Clinical Trials

- Objective: To synthesize data from multiple clinical trials to estimate the overall effect of enalapril on blood pressure in different ethnic groups.
- Study Selection: A systematic literature search (e.g., in PubMed, Embase, Cochrane Library) is conducted to identify all relevant RCTs that reported blood pressure outcomes for enalapril and stratified results by ethnicity.
- Data Extraction: Data on study design, patient characteristics, intervention, and blood pressure outcomes are independently extracted by two reviewers.
- Statistical Analysis: A fixed-effects or random-effects model is used to calculate the weighted mean difference in blood pressure reduction between ethnic groups. Heterogeneity between studies is assessed using statistical tests like  $I^2$ .

## Mandatory Visualizations

### Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Enalapril



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Renitek** (enalapril) within the RAAS pathway.

## Experimental Workflow: Comparative Clinical Trial



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a comparative clinical trial of enalapril.

# Logical Relationship: Factors Influencing Enalapril Response



[Click to download full resolution via product page](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and tolerability of enalapril monotherapy in mild-to-moderate hypertension in older patients compared to younger patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Racial Difference in Blood Pressure Response to Angiotensin-Converting Enzyme Inhibitors in Children: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Essential Hypertension of Caribbean Hispanics: Sodium, Renin, and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does Chinese ethnicity affect the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]

- 7. Comparative Effectiveness of Angiotensin-Converting Enzyme Inhibitor-Based Treatment on Cardiovascular Outcomes in Hypertensive Blacks versus Whites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethnic Differences in Cardiovascular Drug Response: Potential Contribution of Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ovid.com [ovid.com]
- To cite this document: BenchChem. [Comparative Effectiveness of Renitek (Enalapril) in Diverse Ethnic Populations: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234160#comparative-effectiveness-of-renitek-in-different-ethnic-populations]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)